molecular formula C10H10BrClOS B14065854 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one

Cat. No.: B14065854
M. Wt: 293.61 g/mol
InChI Key: CSMFGPPWYFUXQF-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is an organobromine compound with significant interest in various scientific fields. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by thiolation and chlorination steps. For instance, starting from 2-methylphenol, bromination can be achieved using bromine in the presence of a catalyst. Subsequent thiolation with thiourea and chlorination with thionyl chloride yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one finds applications in multiple scientific domains:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form disulfide bonds with thiol-containing proteins. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Comparison: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is unique due to its combination of bromomethyl, mercapto, and chloropropanone groups. This combination provides a versatile platform for diverse chemical reactions and applications, distinguishing it from other bromomethyl-containing compounds .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-sulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c1-6(12)10(13)9-7(5-11)3-2-4-8(9)14/h2-4,6,14H,5H2,1H3

InChI Key

CSMFGPPWYFUXQF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1S)CBr)Cl

Origin of Product

United States

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